molecular formula C12H25NO7 B12668181 Einecs 249-902-8 CAS No. 29867-73-0

Einecs 249-902-8

Cat. No.: B12668181
CAS No.: 29867-73-0
M. Wt: 295.33 g/mol
InChI Key: VGNUTRRATQMMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Einecs 249-902-8, also known as diisononyl phthalate, is a widely used plasticizer. It is primarily employed to enhance the flexibility, durability, and longevity of plastic products. This compound is part of the phthalate family, which is known for its extensive use in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions. The process involves heating the reactants to around 150-200°C and maintaining the reaction for several hours to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of diisononyl phthalate involves continuous processes where phthalic anhydride and isononanol are fed into a reactor. The reaction mixture is then subjected to distillation to remove excess alcohol and water, resulting in the formation of the desired ester. The final product is purified through vacuum distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Diisononyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions

    Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the breakdown of the ester into phthalic acid and isononanol.

    Oxidation: Diisononyl phthalate can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, resulting in the formation of phthalic acid derivatives.

    Substitution: This reaction involves the replacement of one or more hydrogen atoms in the compound with another atom or group, often facilitated by a catalyst.

Major Products

The major products formed from these reactions include phthalic acid, isononanol, and various phthalate derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diisononyl phthalate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is used as a plasticizer in the production of flexible polymers, enhancing their mechanical properties and processability.

    Biology: Research studies have investigated its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Diisononyl phthalate is used in the manufacturing of medical devices, such as tubing and blood bags, due to its flexibility and durability.

    Industry: It is extensively used in the production of consumer goods, including toys, flooring, and automotive components, to improve their performance and longevity.

Mechanism of Action

Diisononyl phthalate exerts its effects primarily through its interaction with the polymer matrix, enhancing the flexibility and durability of the material. At the molecular level, it integrates into the polymer chains, reducing intermolecular forces and increasing the mobility of the polymer segments. This results in improved mechanical properties, such as increased elongation and reduced brittleness.

Comparison with Similar Compounds

Diisononyl phthalate is often compared with other phthalates, such as di(2-ethylhexyl) phthalate and dibutyl phthalate. While all these compounds serve as plasticizers, diisononyl phthalate is unique due to its higher molecular weight and longer alkyl chains, which provide superior flexibility and lower volatility.

Similar Compounds

  • Di(2-ethylhexyl) phthalate (DEHP)
  • Dibutyl phthalate (DBP)
  • Diisodecyl phthalate (DIDP)

These compounds share similar chemical structures and functions but differ in their specific properties and applications.

Properties

CAS No.

29867-73-0

Molecular Formula

C12H25NO7

Molecular Weight

295.33 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;hexanedioic acid

InChI

InChI=1S/C6H15NO3.C6H10O4/c8-4-1-7(2-5-9)3-6-10;7-5(8)3-1-2-4-6(9)10/h8-10H,1-6H2;1-4H2,(H,7,8)(H,9,10)

InChI Key

VGNUTRRATQMMHI-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC(=O)O.C(CO)N(CCO)CCO

Related CAS

62118-43-8
85030-02-0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.